molecular formula C26H30N4O4 B11202343 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11202343
M. Wt: 462.5 g/mol
InChI Key: CQUKKJFJJFCWJU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a piperidinyl-pyrazinyl moiety, and a benzamide backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the alkylation of 3,4-dimethoxybenzaldehyde with an appropriate ethylating agent under basic conditions.

    Synthesis of the Piperidinyl-Pyrazinyl Intermediate: This involves the reaction of piperidine with pyrazine derivatives under controlled conditions to form the desired intermediate.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl ethyl intermediate with the piperidinyl-pyrazinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide shares structural similarities with other benzamide derivatives and pyrazine-containing compounds.
  • Dimethoxyphenyl derivatives: Compounds like 3,4-dimethoxyphenethylamine.

    Piperidinyl-pyrazinyl compounds: Similar to other piperidine and pyrazine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C26H30N4O4/c1-32-22-11-6-19(18-23(22)33-2)12-13-28-25(31)20-7-9-21(10-8-20)34-26-24(27-14-15-29-26)30-16-4-3-5-17-30/h6-11,14-15,18H,3-5,12-13,16-17H2,1-2H3,(H,28,31)

InChI Key

CQUKKJFJJFCWJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC

Origin of Product

United States

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